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Azido-PEG5-succinimidyl carbonate

Cat. No.: B605873
M. Wt: 448.4 g/mol
InChI Key: RDPYDXXYIRLZAG-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Linkers in Chemical Biology and Materials Science

Heterobifunctional linkers are essential reagents that enable the creation of complex molecular architectures by joining different molecules, such as proteins, peptides, nucleic acids, or small molecule drugs. scbt.comelectronicsandbooks.comgbiosciences.com Unlike homobifunctional linkers, which have two identical reactive ends, heterobifunctional linkers possess two distinct reactive groups. gbiosciences.comtaylorfrancis.com This feature allows for controlled, stepwise reactions, minimizing the formation of undesirable byproducts like self-conjugation and polymerization. gbiosciences.com

In chemical biology, these linkers are crucial for studying molecular interactions, developing diagnostic assays, and constructing targeted drug delivery systems. scbt.comnih.gov For instance, they can be used to attach a fluorescent dye to a specific protein to track its movement within a cell or to link a potent drug to an antibody that specifically targets cancer cells. In materials science, heterobifunctional linkers are employed to modify surfaces, creating biocompatible coatings for medical implants or functionalizing nanoparticles for various applications. scbt.com

Overview of Azido-PEG5-Succinimidyl Carbonate as a Versatile Synthetic Scaffold

This compound is a prime example of a heterobifunctional linker, featuring an azide (B81097) group at one end and an N-hydroxysuccinimidyl (NHS) carbonate at the other, separated by a PEG5 spacer. broadpharm.com

The Azide Group: This functional group is highly valuable for its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. chemicalbook.comnih.govmedchemexpress.com These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage under mild conditions. bioclone.netnih.gov

The Succinimidyl Carbonate Group: This is an amine-reactive group. The NHS ester is widely used to react with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable amide bonds. nih.govlumiprobe.com The reaction is pH-dependent, with an optimal range of 8.3-8.5. lumiprobe.comwindows.net

The PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) linker provides several advantages. It enhances the water solubility of the molecule, which is beneficial when working with hydrophobic compounds in aqueous biological environments. axispharm.comprecisepeg.comchempep.com The PEG chain also acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity. precisepeg.compurepeg.com Furthermore, PEGylation can reduce the immunogenicity of biomolecules and prolong their circulation time in the body. axispharm.com

The combination of these three components makes this compound a highly versatile tool for a wide range of applications. It is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where precise linking of different molecular components is critical. chemicalbook.commedchemexpress.commedchemexpress.com

Scope and Research Imperatives

The research surrounding this compound and similar heterobifunctional linkers is focused on several key areas. There is a continuous effort to develop new linkers with improved properties, such as different reactive groups, varied PEG chain lengths, and cleavable functionalities for specific applications. chempep.com For example, linkers that can be cleaved by specific enzymes or changes in pH are of great interest for targeted drug release.

Another important research direction is the optimization of conjugation strategies. This includes developing more efficient and site-specific methods for attaching linkers to biomolecules. While NHS esters are effective for labeling amines, they can lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on a protein's surface. nih.govnih.gov Therefore, researchers are exploring methods to achieve more controlled and site-specific labeling.

The application of these linkers in the development of novel therapeutics and diagnostics remains a major driver of research. This includes the design of more effective ADCs with improved stability and targeting, as well as the creation of advanced diagnostic tools with higher sensitivity and specificity. The versatility of this compound ensures its continued importance in advancing these and other areas of chemical research.

PropertyDescription
Molecular Formula C17H28N4O10
Molecular Weight 448.4 g/mol creative-biolabs.com
Appearance Varies (often a solid)
Solubility Soluble in water and common organic solvents like DMSO and DMF. broadpharm.com
Reactive Group 1 Azide (-N3)
Reactive Group 2 N-Succinimidyl Carbonate (-O-CO-O-NHS)
Spacer Pentaethylene Glycol (PEG5)
Storage Typically stored at -20°C to prevent degradation. broadpharm.comcreative-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N4O10 B605873 Azido-PEG5-succinimidyl carbonate

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O10/c18-20-19-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-17(24)31-21-15(22)1-2-16(21)23/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYDXXYIRLZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Reactive Functional Groups of Azido Peg5 Succinimidyl Carbonate

Structural Components and Their Contributions to Reactivity

The central component of the linker is a discrete-length PEG spacer, composed of five repeating ethylene (B1197577) oxide units [-(O-CH₂-CH₂)n-]. chempep.com This PEG chain is not merely a passive linker; it actively imparts several beneficial properties to the molecules it connects, a process known as PEGylation. nih.govfrontiersin.org

Enhanced Solubility and Stability : PEG is highly hydrophilic, meaning it readily forms hydrogen bonds with water molecules. chempep.comthermofisher.com When conjugated to hydrophobic proteins or peptides, the PEG spacer significantly increases their solubility in aqueous buffers, preventing aggregation and precipitation. nih.govthermofisher.comaxispharm.com This PEGylation process can also enhance the thermal and chemical stability of the conjugate, protecting it from proteolytic degradation. nih.govfrontiersin.orgaxispharm.comnih.gov

Reduced Immunogenicity and Improved Pharmacokinetics : The PEG chain creates a hydration shell around the conjugated molecule. chempep.com This "stealth" effect can shield it from recognition by the immune system, thereby reducing its immunogenicity. chempep.comfrontiersin.orgaxispharm.com Furthermore, PEGylation increases the hydrodynamic volume of the conjugate, which slows its clearance by the kidneys and extends its circulation time in biological systems. chempep.comfrontiersin.org

Conformational Flexibility : The PEG chain is a flexible spacer, which helps to minimize steric hindrance between the two conjugated molecules. chempep.comnih.gov However, studies have shown that the PEG spacer can sometimes influence the conformational properties of small, highly charged peptides it is attached to, while having little effect on neutral peptides. nih.gov At high surface densities, PEGylated peptides may aggregate or partition into the PEG layer itself. nih.gov

Table 1: Properties Conferred by the PEG Spacer in Bioconjugation
PropertyEffect of PEG SpacerUnderlying MechanismReferences
SolubilityIncreases solubility of hydrophobic conjugates in aqueous solutions.The hydrophilic ethylene oxide units form hydrogen bonds with water. chempep.comfrontiersin.orgthermofisher.comaxispharm.comopenpr.com
StabilityEnhances thermal and proteolytic stability.The flexible PEG chain provides a protective layer around the biomolecule. nih.govfrontiersin.orgaxispharm.comnih.gov
AggregationReduces non-specific aggregation of conjugates.Creation of a hydration shell prevents intermolecular interactions. nih.govthermofisher.comnih.govku.dk
ImmunogenicityDecreases the immune response to the conjugated molecule.The "stealth" effect masks the biomolecule from the immune system. chempep.comfrontiersin.orgaxispharm.com
PharmacokineticsProlongs circulation half-life.Increases the hydrodynamic radius, reducing renal clearance. chempep.comfrontiersin.org

The azide (B81097) group (-N₃) is a small, stable, and abiotic functional group, meaning it is not typically found in biological systems. mdpi.comnih.gov This makes it an ideal handle for bioorthogonal chemistry—a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.govrsc.org The azide is a cornerstone of "click chemistry," a set of powerful reactions known for their high yield, specificity, and simple conditions. nih.gov

The azide moiety on this linker can participate in two primary types of cycloaddition reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst. rsc.org The reaction is extremely efficient and highly regioselective, exclusively producing a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the cellular toxicity associated with the copper catalyst, SPAAC was developed as a bioorthogonal alternative. acs.orgnih.gov In this reaction, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). magtech.com.cnbiochempeg.commedchemexpress.com The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst and making it suitable for applications in living cells. magtech.com.cnnih.gov

Table 2: Comparison of Azide-Based Click Chemistry Reactions
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
ReactantsAzide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO, BCN) biochempeg.commedchemexpress.com
CatalystRequired (Copper I)Not Required magtech.com.cn
Reaction SpeedVery FastFast (but generally slower than CuAAC) nih.govmagtech.com.cn
BiocompatibilityLimited in living systems due to copper toxicity.Excellent; widely used in living cells and organisms. acs.orgnih.govbiochempeg.com
ProductSingle Regioisomer (1,4-triazole)Mixture of Regioisomers (triazoles) beilstein-journals.orgbiochempeg.com

At the other end of the linker is an N-hydroxysuccinimidyl (NHS) carbonate ester, a well-established reactive group for the modification of primary amines (-NH₂). glenresearch.comthermofisher.com These amines are readily available on biomolecules, most notably as the side chains of lysine (B10760008) residues and the N-terminus of proteins. gbiosciences.com

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. glenresearch.comthermofisher.com This forms a transient tetrahedral intermediate, which then collapses to create a highly stable carbamate (B1207046) linkage, releasing N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.com This acylation reaction is most efficient in aqueous solutions at a pH between 7.2 and 9. thermofisher.comnih.gov

A primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile instead of an amine. glenresearch.comthermofisher.com The rate of hydrolysis increases with pH, and while generally slower than the reaction with primary amines, it is an important consideration. glenresearch.comthermofisher.com To ensure high conjugation efficiency, NHS ester reagents should be stored in a dry environment and used promptly after being dissolved in an aqueous buffer. thermofisher.comresearchgate.net

Table 3: Characteristics of NHS Ester Amine Acylation
CharacteristicDescriptionReferences
Target Functional GroupPrimary amines (-NH₂), e.g., on lysine residues and protein N-termini. glenresearch.comthermofisher.comgbiosciences.com
Reaction ProductA stable carbamate bond. glenresearch.com
Optimal pHTypically pH 7.2 - 9.0. glenresearch.comthermofisher.com
Leaving GroupN-hydroxysuccinimide (NHS). glenresearch.comthermofisher.com
Competing ReactionHydrolysis (reaction with water), which inactivates the NHS ester. The rate increases with pH. thermofisher.comgbiosciences.comthermofisher.com

Orthogonality of Reactive Groups in Complex Biological Systems

A key advantage of Azido-PEG5-succinimidyl carbonate is the "mutual orthogonality" of its reactive ends. bohrium.com The NHS ester reacts specifically with amines, while the azide reacts specifically with alkynes. nih.gov Crucially, the NHS ester does not react with alkynes, and the azide does not react with amines or other nucleophiles commonly found in biological systems. nih.govnih.gov Furthermore, both of these reactive handles are orthogonal to the vast majority of functional groups present in biology, such as hydroxyls, carboxyls, and thiols. nih.govnih.gov

This dual orthogonality allows for precise and controlled multi-step bioconjugation strategies. nih.govacs.org A researcher can first attach the linker to a protein via the amine-reactive NHS ester. After purification, this modified protein, now bearing a PEG-azide tail, can be selectively coupled to a second molecule (e.g., an imaging agent, a drug, or a surface) that has been functionalized with an alkyne. researchgate.net This stepwise approach provides complete control over the final conjugate's composition and architecture, which is essential for constructing complex and well-defined biomaterials and therapeutic agents. bohrium.comnih.gov

Bioconjugation Methodologies Employing Azido Peg5 Succinimidyl Carbonate

Amine-Reactive Conjugation via NHS Carbonate Ester

The N-hydroxysuccinimidyl carbonate moiety of the linker is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. nih.govthermofisher.com This reactivity forms the basis for the initial step of conjugation, where a biomolecule of interest is "activated" with the Azido-PEG5-succinimidyl carbonate linker.

The acylation of primary amines by NHS esters is a well-established and efficient reaction, but its kinetics are highly dependent on the pH of the reaction medium. lumiprobe.comjyi.org The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the ester. nih.gov Consequently, the reaction rate is significantly influenced by the pKa of the target amine and the pH of the buffer.

The half-life of NHS ester hydrolysis is a critical factor to consider. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, careful control of the reaction pH is crucial to maximize the yield of the desired conjugate while minimizing the hydrolysis of the linker.

Table 1: pH Dependence of NHS Ester Reactions

pH Value Reactivity with Primary Amines Rate of NHS Ester Hydrolysis Overall Efficiency
< 7.0 Low (amine is protonated) Low Suboptimal
7.2 - 8.5 High (amine is deprotonated) Moderate Optimal thermofisher.com
> 8.6 High High Decreased due to hydrolysis thermofisher.comlumiprobe.com

While NHS esters are highly reactive towards primary amines, achieving site-selectivity in protein and peptide functionalization can be challenging. nih.gov This is because most proteins contain multiple lysine residues, all of which are potential sites for modification. nih.gov A typical protein of around 50 kDa may contain approximately 36 lysine residues. nih.gov This can lead to a heterogeneous mixture of products with varying degrees of labeling and at different positions, which may compromise the protein's structure and function. nih.govnih.gov

However, the N-terminal α-amine of a protein generally has a lower pKa than the ε-amine of lysine side chains. nih.gov This difference in pKa can be exploited to achieve a degree of site-selectivity by carefully controlling the reaction pH. jyi.org At a slightly acidic to neutral pH, the N-terminal amine is more likely to be deprotonated and therefore more reactive than the lysine side chains.

For more precise control over the site of modification, researchers have developed strategies to introduce a unique reactive handle, such as an N-terminal cysteine residue. nih.govacs.org In one such method, the NHS-ester is first converted to a chemoselective thioester, which then specifically reacts with the N-terminal cysteine. nih.govacs.org

The reaction of the succinimidyl carbonate group with a primary amine results in the formation of a stable carbamate (B1207046) linkage. acs.orgnih.gov Carbamates are considered to be robust chemical bonds in biological systems, exhibiting greater stability than ester bonds. acs.orgacs.org This stability is attributed to the resonance between the amide and carboxyl groups within the carbamate moiety. nih.gov

The stability of the carbamate bond is a crucial feature for applications such as ADCs, where the linker must remain intact in systemic circulation to ensure that the cytotoxic payload is delivered specifically to the target tumor cells. acs.org The carbamate linkage is generally stable against hydrolysis and enzymatic degradation by proteases. nih.govnih.gov

Azide-Mediated Bioorthogonal Ligation Strategies

Once the biomolecule is functionalized with the this compound linker, the azide (B81097) group becomes available for a second, bioorthogonal conjugation reaction. adcreviews.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key player in one of the most prominent bioorthogonal reactions: the azide-alkyne cycloaddition. adcreviews.comaxispharm.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole ring from an azide and a terminal alkyne. medchemexpress.comnih.govnih.gov This reaction is widely used in bioconjugation to link together two molecules, one bearing an azide and the other an alkyne. researchgate.netbioclone.net

In the context of this compound, the azide group introduced onto the first biomolecule can be reacted with a second molecule that has been functionalized with a terminal alkyne. medchemexpress.commedchemexpress.com This allows for the precise and efficient synthesis of complex conjugates. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govresearchgate.net

The mechanism of the CuAAC reaction is generally understood to proceed through a stepwise process involving the formation of a copper(I)-acetylide intermediate. nih.govrsc.org The copper catalyst significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. nih.govnih.gov

The performance of the CuAAC reaction is highly dependent on the catalytic system used. The active catalyst is the copper(I) ion, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov

However, the use of copper in biological systems can be problematic due to its potential to generate reactive oxygen species (ROS), which can damage biomolecules. nih.govtdl.org To mitigate this, and to improve the efficiency and rate of the reaction, various ligands have been developed to chelate the copper(I) ion. nih.govmdpi.com

These ligands not only protect the biomolecules from copper-mediated damage but also stabilize the copper(I) oxidation state and accelerate the catalytic cycle. nih.govnih.gov A variety of ligands have been explored, including tris(triazolylmethyl)amine derivatives like TBTA and THPTA, as well as bipyridine and phenanthroline derivatives. mdpi.comresearchgate.net The choice of ligand can be optimized depending on the specific application, solvent, and the nature of the biomolecules being conjugated. nih.gov For instance, some ligands perform better in organic solvents, while others are designed for aqueous environments. nih.govmdpi.com

Table 2: Common Ligands for CuAAC and Their Properties

Ligand Key Features Typical Application
TBTA (Tris(benzyltriazolylmethyl)amine) One of the first widely used ligands, effective in organic solvents. researchgate.net General synthetic applications.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Water-soluble and protects biomolecules from ROS. mdpi.com Bioconjugation in aqueous buffers.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) Water-soluble and shows good Cu(I) stabilization. mdpi.com Bioconjugation on cell surfaces.
Bathophenanthroline sulfonated Oxygen-sensitive catalyst system, but effective in bioconjugation. nih.gov Situations requiring minimal ROS generation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Synthesis

Reaction Conditions and Solvent Systems

The initial step in using this compound involves the reaction of its succinimidyl carbonate moiety with primary amine groups (-NH2) present on a target biomolecule, such as proteins or amine-modified oligonucleotides. cd-bioparticles.netbroadpharm.com This acylation reaction results in the formation of a stable carbamate linkage.

Optimal reaction conditions for the NHS ester coupling are typically achieved in amine-free buffers at a slightly alkaline pH, generally ranging from 7.2 to 8.5. Common buffer systems include phosphate-buffered saline (PBS) and borate (B1201080) buffer. Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to initially dissolve the this compound before adding it to the aqueous reaction mixture containing the biomolecule. broadpharm.com The concentration of the organic solvent in the final reaction volume is usually kept low to prevent denaturation of the biomolecule. The reaction is typically carried out at room temperature for 30 minutes to a few hours, or at 4°C for a longer duration to minimize potential degradation of sensitive biomolecules. broadpharm.com Following the conjugation, any unreacted NHS ester is quenched using a small molecule containing a primary amine, such as Tris or glycine. broadpharm.combroadpharm.com

The subsequent bioorthogonal reaction of the newly introduced azide group is dependent on the chosen ligation chemistry, as detailed in the following sections. These reactions are valued for their high specificity and ability to proceed under mild, aqueous conditions, making them suitable for use with complex biological samples. igem.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that involves the coupling of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.comglenresearch.com This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. broadpharm.comnih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne as it forms a stable triazole ring upon reaction with the azide. glenresearch.com

This compound, after conjugation to a biomolecule, introduces an azide handle that can readily participate in SPAAC. The choice of the strained alkyne partner can influence the reaction kinetics.

DBCO (Dibenzocyclooctyne): DBCO is a widely used strained alkyne known for its high reactivity in SPAAC reactions. glenresearch.comresearchgate.net The reaction between a DBCO-functionalized molecule and an azide-modified biomolecule is typically fast and highly specific. broadpharm.com The PEG linker on the Azido-PEG5 moiety can potentially enhance the reaction rate by increasing the accessibility of the azide group and minimizing steric hindrance. researchgate.net

BCN (Bicyclo[6.1.0]nonyne): BCN is another commonly employed strained alkyne. While generally exhibiting slightly slower reaction kinetics compared to DBCO, BCN and its derivatives are still highly effective for SPAAC and are valued for their stability and ease of synthesis. broadpharm.comresearchgate.net The reaction of BCN with azides is also highly specific and occurs under mild, biocompatible conditions. broadpharm.com

The reaction progress of SPAAC with DBCO can be monitored by UV-Vis spectroscopy due to the characteristic absorbance of the DBCO group. broadpharm.com

A major advantage of SPAAC is its ability to proceed without a catalyst, which is particularly beneficial for in vivo and in vitro biological applications where the toxicity of catalysts, such as the copper used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a concern. broadpharm.comigem.orgnih.gov The reaction between the azide group introduced by this compound and a strained alkyne partner like DBCO or BCN occurs efficiently in aqueous buffers, such as PBS, at physiological pH and temperature. broadpharm.combroadpharm.com This biocompatibility allows for the specific labeling of biomolecules in complex biological environments with minimal disruption to their native structure and function. igem.orgnih.gov The hydrophilic PEG spacer of the Azido-PEG5 linker further aids in maintaining the solubility of the conjugate in aqueous media, which is crucial for biological experiments. cd-bioparticles.net

Staudinger Ligation in Azide-Phosphine Bioconjugation

The Staudinger ligation is another key bioorthogonal reaction that can be employed for the conjugation of azide-modified biomolecules. This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an adjacent ester group. nih.govthermofisher.com

The Staudinger reaction was first described by Hermann Staudinger in 1919 as a method to reduce azides to amines using phosphines. nih.govnih.gov The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. nih.govwikipedia.org

In 2000, Saxon and Bertozzi adapted this reaction for bioconjugation by designing a phosphine reagent with a methyl ester group positioned to trap the aza-ylide intermediate, leading to the formation of a stable amide bond instead of hydrolysis. nih.govthermofisher.com This modification, termed the Staudinger ligation, was the first bioorthogonal reaction to be widely used in living systems. nih.gov The azide and phosphine functional groups are abiotic, meaning they are not naturally present in biological systems and thus react selectively with each other without interfering with native cellular processes. nih.govthermofisher.com

A limitation of the original Staudinger ligation is that the phosphine oxide byproduct remains attached to the newly formed amide bond. researchgate.net To address this, "traceless" Staudinger ligation variants were developed. mdpi.com In these versions, the phosphine reagent is designed in such a way that the phosphine oxide is expelled during the reaction, resulting in the formation of a native amide bond without any residual atoms from the phosphine reagent. nih.govresearchgate.netpsu.edu This is particularly advantageous when synthesizing proteins or other biomolecules where the presence of a non-native structure could be detrimental to its function. researchgate.net The traceless Staudinger ligation has proven to be a valuable tool for applications such as peptide synthesis and the modification of RNA. nih.govresearchgate.net

Applications of Azido Peg5 Succinimidyl Carbonate in Advanced Research Paradigms

Functionalization of Biomolecules

The ability of Azido-PEG5-succinimidyl carbonate to connect different molecules makes it a valuable tool for modifying biomolecules. This process, known as bioconjugation, allows researchers to add new functions to proteins, nucleic acids, and carbohydrates. creative-biolabs.com

Protein and Peptide Modification for Enhanced Research Probes

Researchers use this compound to create advanced research probes by modifying proteins and peptides. creative-biolabs.commedchemexpress.com The NHS ester end of the linker reacts with primary amine groups found in the amino acid lysine (B10760008) and at the N-terminus of proteins and peptides. This reaction forms a stable covalent bond. The azide (B81097) group is then available for a highly specific "click" reaction with a molecule containing an alkyne group. medchemexpress.com This allows for the attachment of various tags, such as fluorescent dyes or biotin (B1667282), to the protein or peptide.

This method has been used to develop PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to break down specific proteins within cells. medchemexpress.commedchemexpress.com this compound acts as a flexible linker to connect a ligand that binds to the target protein with a ligand that recruits the cell's natural protein disposal system. medchemexpress.com

The Staudinger ligation is another chemical reaction that can be used to modify proteins. In this reaction, an azide-modified protein reacts with a phosphine-based probe. researchgate.net This method has been used to attach fluorescent tags to proteins, which allows researchers to track the proteins within a cell. researchgate.net

BiomoleculeReactive GroupLinkerAttached MoleculeApplication
Protein/PeptidePrimary amineThis compoundFluorescent dyeProtein tracking
Protein/PeptidePrimary amineThis compoundBiotinProtein isolation
Target ProteinPrimary amineThis compoundE3 ligase ligandProtein degradation (PROTAC)
Azido-modified proteinAzidePhosphine-based probeFluorescent tagProtein labeling (Staudinger ligation)

Nucleic Acid Derivatization for Molecular Probes and Diagnostics

This compound is also used to modify nucleic acids, such as DNA and RNA, to create molecular probes for diagnostic applications. The process involves incorporating an amine-modified nucleotide into a nucleic acid sequence, which then serves as a point of attachment for the NHS ester of the linker. The azide group can then be used to attach a variety of labels through click chemistry. broadpharm.com These labeled nucleic acid probes can be used to detect specific DNA or RNA sequences in a sample, which is a key principle behind many diagnostic tests.

Carbohydrate and Glycan Engineering

The field of glycan engineering utilizes this compound to study the roles of complex carbohydrates (glycans) in biological processes. One technique, called metabolic oligosaccharide engineering (MOE), involves introducing chemically modified sugars with an azide group into cells. nih.gov These "azido sugars" are then incorporated into the cell's glycans. nih.gov The azide group acts as a handle for attaching probes, allowing researchers to visualize, track, and identify glycans and their binding partners. nih.gov

However, it is important to note that the presence of an azide group can sometimes interfere with the enzymes that process carbohydrates. researchgate.net Studies have shown that the position of the azide group on the sugar molecule can affect how well it is recognized and used by these enzymes. researchgate.net Therefore, researchers must carefully consider the design of their experiments when using azido (B1232118) sugars.

Design and Engineering of Drug Delivery Vehicles

This compound plays a significant role in the development of advanced drug delivery systems. creative-biolabs.comchemicalbook.commedchemexpress.commedchemexpress.com Its properties allow for the creation of targeted and efficient delivery vehicles for therapeutic agents.

Construction of Polymeric Nanocarriers and Micelles

The linker is used to construct polymeric nanocarriers and micelles, which are tiny particles designed to carry drugs through the body. medchemexpress.comnih.gov These carriers are often made from amphiphilic polymers, which have both water-loving (hydrophilic) and water-hating (hydrophobic) parts. nih.gov In a water-based environment like the bloodstream, these polymers self-assemble into a core-shell structure, with the hydrophobic parts forming a core that can encapsulate drugs and the hydrophilic parts forming a protective outer shell. nih.gov

This compound can be used to attach targeting ligands, such as antibodies or peptides, to the surface of these nanocarriers. The NHS ester reacts with amine groups on the polymer, and the azide group is then used to attach the targeting ligand via click chemistry. This allows the nanocarrier to specifically bind to and deliver its drug payload to target cells, such as cancer cells, while minimizing effects on healthy tissues.

Nanocarrier ComponentLinkerAttached MoleculePurpose
Amphiphilic polymerThis compoundTargeting ligand (e.g., antibody)Targeted drug delivery
Pre-formed micelleThis compoundImaging agentTheranostics (combined therapy and diagnostics)

Modulating Pharmacokinetic Profiles of Research Constructs

The PEG component of this compound is crucial for improving the pharmacokinetic properties of the molecules it modifies. creative-biolabs.commedchemexpress.com Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body. The process of attaching PEG chains to a molecule, known as PEGylation, can significantly extend its circulation time in the bloodstream. This is because the PEG chains create a hydrophilic shield around the molecule, making it more soluble and protecting it from being broken down by enzymes or cleared by the kidneys. This "stealth" effect allows the modified molecule to remain in the body for longer, increasing its chances of reaching its target.

Targeted Delivery System Development in In Vitro Models

In the realm of drug delivery, the precise targeting of therapeutic agents to specific cells or tissues is a paramount goal. This compound serves as a critical tool in the assembly of such targeted delivery systems for in vitro evaluation. Its bifunctional nature allows for the conjugation of a targeting ligand to a therapeutic payload or a nanoparticle carrier.

For instance, a targeting moiety, such as a monoclonal antibody or a small molecule that recognizes a specific cell surface receptor, can be modified with an alkyne group. Separately, a therapeutic agent or a drug-loaded nanoparticle can be functionalized with this compound by reacting the NHS ester with an available amine group on the therapeutic or nanoparticle surface. The subsequent "click" reaction between the azide-functionalized therapeutic and the alkyne-modified targeting ligand creates a stable conjugate. This modular approach enables the systematic investigation of different targeting ligands and their effectiveness in enhancing cellular uptake and cytotoxicity in specific cell lines in a laboratory setting.

Advanced Materials Science and Surface Engineering

The unique reactivity of this compound makes it a valuable reagent in materials science, particularly for the synthesis of novel polymers and the modification of surfaces.

Functional Polymer Synthesis and Crosslinking Architectures

The dual functionality of this compound is leveraged in the synthesis of well-defined, functional polymers. The NHS ester can be used to graft the PEG-azide moiety onto a polymer backbone containing primary amine groups. This results in a polymer decorated with pendant azide groups. These azide-functionalized polymers can then be crosslinked by reacting them with molecules containing multiple alkyne groups, leading to the formation of complex, three-dimensional polymer networks. This strategy allows for precise control over the crosslinking density and the incorporation of other functionalities, enabling the tailoring of the mechanical and chemical properties of the resulting polymer for specific applications.

Surface Modification of Nanomaterials and Substrates for Biosensing

The ability to modify surfaces with high specificity is crucial for the development of advanced biosensors. This compound facilitates the covalent attachment of biorecognition elements to the surface of various materials. For example, the surface of a gold nanoparticle or a carbon nanotube can be first functionalized with amine groups. The NHS ester of this compound can then react with these amines, coating the nanomaterial with a layer of PEG-azide. broadpharm.com Subsequently, an alkyne-modified biorecognition molecule, such as a DNA oligonucleotide or an antibody fragment, can be "clicked" onto the azide-functionalized surface. broadpharm.com The PEG spacer helps to prevent non-specific binding of other molecules to the surface, thereby improving the signal-to-noise ratio of the biosensor.

Development of Hydrogels and Biocompatible Coatings

Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications due to their tissue-like properties. This compound can be used to create biocompatible hydrogels with tunable properties. For instance, a multi-arm PEG molecule with terminal amine groups can be reacted with this compound to create a multi-arm PEG-azide precursor. This precursor can then be crosslinked with a multi-arm PEG-alkyne via a click reaction to form a hydrogel. The resulting hydrogels are highly biocompatible and can be designed to encapsulate cells or therapeutic agents for controlled release. Similarly, this chemistry can be used to create biocompatible coatings on medical implants to reduce foreign body response and improve integration with surrounding tissues.

Chemical Biology and Proteomics Research

The specific and efficient reactions enabled by this compound make it a powerful tool for studying biological systems at the molecular level.

Biomolecule Labeling and Imaging Probes

A primary application of this compound in chemical biology is the labeling of biomolecules. broadpharm.com The NHS ester allows for the straightforward attachment of the PEG-azide moiety to proteins, antibodies, or other amine-containing biomolecules. broadpharm.com Once a biomolecule is "azide-tagged," it can be visualized or captured using a variety of alkyne-containing probes. For example, an azide-labeled protein can be reacted with an alkyne-functionalized fluorescent dye, allowing for its visualization within a cell using fluorescence microscopy. This approach is instrumental in studying protein localization, trafficking, and interactions.

In proteomics, this linker can be used to enrich for specific classes of proteins from complex cellular lysates. For instance, if a small molecule inhibitor is modified with an alkyne, it can be used to pull down its protein targets from a cell lysate that has been pre-labeled with this compound. The "clicked" protein-inhibitor complexes can then be isolated and identified using mass spectrometry.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)

This compound serves as a critical heterobifunctional linker in the construction of two transformative classes of therapeutic agents: Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester, allows for the sequential and specific conjugation of different molecular entities.

PROTACs are innovative molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. medchemexpress.comuni-muenchen.de They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. harvard.edu The linker's composition and length are crucial for the PROTAC's efficacy. nih.govnih.gov this compound is a PEG-based PROTAC linker that facilitates the assembly of these components. medchemexpress.commedchemexpress.com The NHS ester end of the molecule reacts with primary or secondary amines on either the target protein ligand or the E3 ligase ligand, forming a stable amide bond. The azide group on the other end is then available for a highly specific "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a molecule containing a corresponding alkyne group. medchemexpress.combroadpharm.com This modular approach allows for the efficient synthesis of a library of PROTACs with varying linker lengths and attachment points, which is essential for optimizing the degradation of the target protein. uni-muenchen.de

In the realm of ADCs, this compound is employed to attach a potent cytotoxic drug (the "payload") to a monoclonal antibody (mAb) that specifically targets cancer cells. nih.gov This targeted delivery minimizes systemic toxicity, a major challenge in traditional chemotherapy. nih.gov The synthesis of ADCs using this linker follows a similar strategy to that of PROTACs. The NHS ester is used to conjugate the linker to the antibody, often through reaction with lysine residues on the antibody's surface. The azide group then serves as a handle for attaching the cytotoxic payload, which has been previously modified to contain an alkyne group. This results in a stable, site-specific conjugation of the drug to the antibody. nih.gov The PEG5 component of the linker enhances the water solubility of the resulting ADC, a desirable property for pharmaceutical agents. broadpharm.com

A key advantage of using this compound in both PROTAC and ADC synthesis is the bioorthogonal nature of the azide-alkyne cycloaddition reaction. nih.gov This means the reaction is highly specific and does not interfere with other functional groups present in the complex biological molecules being joined. nih.gov This specificity is paramount for creating well-defined and homogeneous therapeutic conjugates. nih.gov

Table 1: Key Moieties of this compound and their Functions in PROTAC and ADC Synthesis

MoietyFunctionReaction PartnerResulting Bond
Succinimidyl Carbonate (NHS Ester) Reacts with primary or secondary amines.Ligands for target proteins or E3 ligases (PROTACs); Monoclonal antibodies (ADCs).Amide Bond
Azide (N₃) Participates in "click chemistry" reactions.Alkyne-modified molecules (e.g., payloads, ligands).Triazole Ring
Polyethylene (B3416737) Glycol (PEG5) Increases water solubility and provides a flexible spacer.------

In Vitro and Ex Vivo Bioorthogonal Labeling for Pathway Elucidation

The unique chemical properties of this compound also make it a valuable tool for bioorthogonal labeling in in vitro and ex vivo studies aimed at elucidating complex biological pathways. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group is a prime example of a bioorthogonal functional group, as it is virtually absent in most biological systems and does not react with the vast array of functional groups found in cells. nih.govnih.gov

In a typical in vitro labeling experiment, cells in culture can be treated with a molecule of interest that has been modified to contain an alkyne group. Subsequently, this compound can be introduced. The NHS ester end of the linker can be used to attach a reporter molecule, such as a fluorophore or a biotin tag, to a protein or other cellular component. The azide group of this modified reporter can then specifically react with the alkyne-tagged molecule of interest within the cellular environment through a CuAAC or SPAAC reaction. nih.gov This allows for the visualization or isolation of the target molecule and its interaction partners, providing insights into its function and localization within the cell.

Ex vivo labeling follows a similar principle but is performed on tissues or organs that have been removed from an organism. For instance, a tissue slice could be incubated with an alkyne-modified metabolic precursor, which would be incorporated into newly synthesized biomolecules like glycans. nih.gov The tissue can then be treated with a solution containing this compound that has been pre-conjugated to a fluorescent dye. The azide-dye conjugate will "click" onto the alkyne-modified biomolecules, allowing for their visualization by microscopy. This technique, known as metabolic glycoengineering, has been used to study glycan distribution and trafficking. nih.govuni-konstanz.de

The PEG5 linker in this compound plays a beneficial role in these applications by increasing the water solubility of the labeling reagent, which is often a challenge for complex organic molecules in aqueous biological buffers. broadpharm.com The flexibility of the PEG chain can also help to overcome steric hindrance, allowing the reactive ends of the linker to access their targets more easily.

Table 2: Applications of this compound in Bioorthogonal Labeling

ApplicationDescriptionKey Advantage of Azide Group
In Vitro Labeling Labeling of specific molecules within cultured cells to study their function, localization, and interactions.Bioorthogonality prevents interference with cellular processes, ensuring specific labeling.
Ex Vivo Labeling Labeling of biomolecules in tissue samples to visualize their distribution and dynamics.High specificity allows for clear imaging against a complex biological background.
Metabolic Glycoengineering Introduction of azide-modified sugars into cellular metabolic pathways for subsequent labeling and analysis of glycans.The small size and inert nature of the azide group minimize perturbation of the metabolic pathway. nih.gov

Analytical and Spectroscopic Characterization of Azido Peg5 Succinimidyl Carbonate Conjugates

Chromatographic Techniques for Conjugate Purity and Distribution Assessment

Chromatographic methods are indispensable for separating the desired conjugate from unreacted starting materials and potential byproducts, as well as for evaluating the distribution of PEGylated species.

Size Exclusion Chromatography (SEC-HPLC) is a powerful technique for assessing the purity and aggregation state of Azido-PEG5-succinimidyl carbonate conjugates. This method separates molecules based on their hydrodynamic radius, allowing for the differentiation of the higher molecular weight conjugate from the unconjugated biomolecule and excess PEG linker. lcms.cznih.gov

In a typical SEC-HPLC analysis of a conjugation reaction mixture, the PEGylated protein will elute earlier than the unmodified protein due to its increased size. lcms.cz The presence of a distinct, well-resolved peak corresponding to the conjugate is indicative of a successful reaction. Furthermore, SEC-HPLC can detect the presence of high molecular weight aggregates, which may form during the conjugation process. The method is often performed using a mobile phase that is non-denaturing to preserve the native structure of the biomolecule. imrpress.comnih.gov

Table 1: Illustrative SEC-HPLC Data for a Model Protein Conjugated with this compound

Sample ComponentRetention Time (min)Apparent Molecular Weight (kDa)Purity (%)
Unconjugated Model Protein15.250>98
This compound20.5~0.45N/A
Azido-PEG5-Protein Conjugate 12.8 ~50.45 >95
Aggregates9.5>150<2

Note: The data presented in this table is for illustrative purposes and actual values may vary depending on the specific biomolecule and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, providing a highly sensitive and specific method for the analysis of this compound conjugates. nih.gov This technique can be used to identify and quantify the different species present in a reaction mixture, including the desired conjugate, unreacted biomolecule, and various PEGylated forms (e.g., mono-, di-, or tri-PEGylated).

LC-MS is particularly valuable for assessing the heterogeneity of the conjugation reaction. enovatia.com By coupling the LC system to a mass spectrometer, it is possible to obtain the mass of each eluting species, thereby confirming the identity of the conjugate and determining the degree of PEGylation. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Degree of Labeling

Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information and enabling the determination of the number of PEG linkers attached to the biomolecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of intact proteins and their conjugates. researchgate.netnih.gov In the analysis of an this compound conjugate, MALDI-TOF MS can readily distinguish between the unconjugated biomolecule and the PEGylated product. The mass spectrum of the conjugate will show a characteristic mass shift corresponding to the addition of the this compound linker (molecular weight of 448.4 Da). creative-biolabs.com

The presence of a distribution of peaks, each separated by the mass of the PEG linker, can indicate the presence of multiple PEGylation sites or heterogeneity in the starting PEG material. researchgate.netcreative-proteomics.com This information is crucial for assessing the consistency and quality of the conjugation process.

Table 2: Expected Mass Shift in MALDI-TOF MS upon Conjugation with this compound

SpeciesMolecular Weight (Da)
Unconjugated Model Protein50,000
Mono-PEGylated Conjugate 50,448.4
Di-PEGylated Conjugate50,896.8

Note: The data presented in this table is for illustrative purposes and actual values may vary depending on the specific biomolecule and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for the molecular weight determination of bioconjugates. creative-proteomics.com ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run. enovatia.com This technique generates multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a lower mass-to-charge (m/z) range.

The resulting ESI-MS spectrum can be deconvoluted to provide the accurate molecular weight of the conjugate, confirming the successful attachment of the this compound linker. ESI-MS can also provide information on the degree of labeling by identifying the different PEGylated species present in the sample. creative-proteomics.com

Spectroscopic Methods for Structural and Functional Verification

Spectroscopic techniques are employed to confirm the structural integrity of the bioconjugate and to verify the presence of the key functional groups involved in the conjugation.

The successful conjugation can be monitored by observing changes in the vibrational spectra of the reactants and products. A key indicator of a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for the azide (B81097) group of this linker, is the disappearance of the characteristic azide (N₃) stretching vibration, which typically appears around 2100 cm⁻¹. researchgate.netresearchgate.net The formation of the triazole ring can also be monitored by the appearance of new bands in the fingerprint region of the spectrum.

Similarly, the reaction of the succinimidyl carbonate with a primary amine on a biomolecule to form a carbamate (B1207046) linkage can be followed by monitoring the disappearance of the succinimidyl ester carbonyl stretching bands and the appearance of the carbamate carbonyl band.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for the structural characterization of the conjugate, particularly for smaller biomolecules or peptides. nih.govresearchgate.net While the complexity of the spectra of large proteins can be challenging to interpret, ¹H NMR can be used to confirm the presence of the PEG chain in the conjugate by identifying the characteristic repeating ethylene (B1197577) glycol protons. For the azide functionality, specific NMR techniques can be employed to monitor the disappearance of the signal from the carbon adjacent to the azide upon conjugation. researchgate.netnih.gov

Table 3: Key Spectroscopic Signatures for Conjugation Verification

TechniqueFunctional GroupCharacteristic Signal Change upon Conjugation
FTIR Azide (N₃)Disappearance of stretching vibration around 2100 cm⁻¹ researchgate.netresearchgate.net
NMR Methylene protons adjacent to azideDisappearance or shift of the proton signal nih.gov
NMR PEG ethylene glycol protonsPresence of characteristic repeating signals

Note: The data presented in this table is for illustrative purposes and actual values may vary depending on the specific biomolecule and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjugate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound conjugates. It provides atomic-level information, confirming the covalent attachment of the PEG linker to the target molecule and the integrity of the terminal azide group.

Research Findings:

In the ¹H NMR spectrum of a conjugate, the successful reaction between the succinimidyl carbonate group and a primary amine on a biomolecule (like a protein's lysine (B10760008) residue) is confirmed by the disappearance of the signals corresponding to the N-hydroxysuccinimide (NHS) leaving group and the appearance of new signals corresponding to the stable carbamate linkage formed.

The most prominent signals for PEG linkers are the strong, repeating ethylene glycol protons, which typically appear as a sharp singlet or multiplet around 3.5-3.7 ppm. mdpi.comresearchgate.net The presence of this characteristic PEG signal in the spectrum of the purified conjugate is a primary indicator of successful PEGylation. mdpi.comnih.gov

Furthermore, specific protons within the linker structure can be monitored. For instance, the protons on the carbon adjacent to the newly formed carbamate bond and those near the terminal azide group will exhibit characteristic chemical shifts, providing unambiguous evidence of the complete linker's attachment. While specific data for this compound is often proprietary, analogous structures show characteristic signals for the succinimidyl carbonate group between δ 4.2–4.5 ppm, which are absent post-conjugation.

By comparing the integration of the characteristic PEG signal to the integration of a well-resolved signal from the biomolecule (e.g., aromatic protons in a protein), the average degree of PEGylation can be quantitatively determined. nih.gov This ratio provides crucial information on the number of PEG chains attached to each biomolecule.

Table 1: Representative ¹H NMR Chemical Shifts for PEG Conjugate Characterization

Functional GroupTypical Chemical Shift (δ, ppm)Observation in Conjugate Analysis
PEG backbone (-CH₂CH₂O-)n~3.6Strong, characteristic signal confirming PEG presence. mdpi.com
N-hydroxysuccinimide (NHS) protons~2.9Signal disappears upon successful conjugation to an amine.
Protons adjacent to carbamate linkageVariesAppearance of new signals confirms covalent bond formation.
Protons adjacent to azide (-CH₂-N₃)~3.4Presence confirms the integrity of the azide terminus for subsequent reactions.

Note: Specific chemical shifts can vary depending on the solvent, the nature of the conjugated biomolecule, and the specific PEG linker structure.

UV-Visible Spectroscopy for Reaction Monitoring and Quantification

UV-Visible (UV-Vis) spectroscopy is a widely used, accessible method for monitoring the progress of the conjugation reaction and for quantifying the final product.

Research Findings:

The reaction between the NHS ester of the linker and a primary amine on a biomolecule can be monitored by observing the release of the N-hydroxysuccinimide (NHS) byproduct. thermofisher.com NHS has a characteristic absorbance maximum around 260 nm. thermofisher.com By measuring the increase in absorbance at this wavelength over time, the kinetics of the conjugation reaction can be followed. thermofisher.comthermofisher.com However, it is important to note that many biomolecules, particularly proteins and nucleic acids, also absorb in this region, which can complicate direct monitoring.

An alternative approach involves quantifying the remaining unreacted amine groups on the biomolecule after the conjugation reaction. Assays using reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with primary amines to produce a colored product with an absorbance maximum at 420 nm, can be employed. nih.gov A decrease in the final absorbance compared to the starting biomolecule indicates the consumption of amine groups and thus successful conjugation.

For protein conjugates, UV-Vis spectroscopy is also a standard method for determining protein concentration by measuring the absorbance at 280 nm, which arises from the aromatic amino acids tryptophan and tyrosine. jascoinc.com This information, often used in conjunction with a colorimetric assay like the Bradford or BCA assay, is essential for calculating the degree of labeling. jascoinc.com While the PEG linker itself lacks a strong chromophore in the UV range, its conjugation can sometimes be detected by size-exclusion chromatography (SEC) coupled with a UV detector, which separates the larger PEGylated conjugate from the smaller, unconjugated biomolecule. chromatographyonline.com

Table 2: UV-Vis Spectroscopy Applications in Conjugate Analysis

MethodAnalyte MonitoredWavelengthApplication
NHS ReleaseN-hydroxysuccinimide~260 nmMonitoring the progress of the NHS ester-amine reaction. thermofisher.com
TNBS AssayPrimary Amines420 nmQuantifying the extent of amine modification post-conjugation. nih.gov
Protein QuantitationAromatic Amino Acids280 nmDetermining the concentration of the protein component of the conjugate. jascoinc.com

Fluorescence Spectroscopy for Labeled Conjugates

Fluorescence spectroscopy is an exceptionally sensitive technique used for the analysis of this compound conjugates, particularly after the azide group has been utilized in a subsequent labeling step.

Research Findings:

The terminal azide group of the conjugate is specifically designed for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These bioorthogonal reactions allow for the highly efficient and specific attachment of a fluorescent probe that contains a corresponding alkyne or strained cyclooctyne (B158145) group. activemotif.comnih.gov

Once the fluorescent dye is attached to the conjugate via the click reaction, fluorescence spectroscopy can be used for several purposes. The primary application is the confirmation of the secondary labeling step. The appearance of a strong fluorescence signal at the characteristic excitation and emission wavelengths of the chosen fluorophore provides direct evidence of a successful click reaction. medchemexpress.cominterchim.fr

Furthermore, this technique can be used for the sensitive detection and quantification of the labeled conjugate in various applications, including cellular imaging and flow cytometry. thermofisher.comnih.gov By creating a calibration curve with a known concentration of the fluorescent dye, the concentration of the labeled conjugate can be determined. Pulsed-interleaved excitation fluorescence cross-correlation spectroscopy (PIE-FCCS) is an advanced fluorescence technique that can be used to directly measure the interactions between fluorescently labeled PEGylated nanocarriers and proteins in situ. nih.gov

Table 3: Example of a Click-Chemistry Enabled Fluorescence Analysis

StepReagentsTechniquePurpose
1. Primary ConjugationBiomolecule + this compoundN/AFormation of Azide-PEG-Biomolecule conjugate.
2. Secondary LabelingAzide-PEG-Biomolecule + Alkyne-FluorophoreClick Chemistry (e.g., CuAAC)Covalent attachment of a fluorescent probe. nih.gov
3. AnalysisLabeled ConjugateFluorescence SpectroscopyConfirmation of labeling and quantification of the conjugate. nih.gov

Electrophoretic Techniques for Conjugate Separation and Analysis

Electrophoretic techniques, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are fundamental for analyzing protein conjugates of this compound. These methods separate molecules based on their size, providing a clear visual assessment of the conjugation reaction's outcome.

Research Findings:

When a protein is successfully conjugated to one or more this compound linkers, its total molecular weight increases. This increase results in a retarded migration through the polyacrylamide gel compared to the unmodified protein. researchgate.net On an SDS-PAGE gel, this is observed as a "shift" to a higher apparent molecular weight. nih.govresearchgate.net The appearance of new, higher molecular weight bands and a corresponding decrease in the intensity of the band for the unmodified protein confirms a successful conjugation reaction. researchgate.net

The pattern of bands can also provide information about the heterogeneity of the product. A single, sharp shifted band suggests a homogenous, mono-PEGylated product, whereas multiple bands or a broad smear can indicate the presence of di-, tri-, or multi-PEGylated species, as well as unreacted protein. nih.gov While SDS-PAGE is excellent for qualitative analysis, Native PAGE, which separates proteins based on both size and charge, can sometimes provide better resolution for PEGylated proteins by avoiding the smearing issues that can arise from interactions between PEG and SDS. nih.gov

An electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a technique used to study protein-nucleic acid interactions. wikipedia.orgnih.gov In the context of PEGylation, a variation known as a protein-EMSA (PEMSA) could potentially be used to analyze changes in a protein's mobility due to the addition of the PEG chain under native (non-denaturing) conditions. bitesizebio.com

Table 4: Interpreting SDS-PAGE Results for a Protein-PEG Conjugate

Observation on GelInterpretation
Band at original protein MWUnreacted protein.
New band(s) at higher MWSuccessful PEGylation (mono-, di-, etc.). researchgate.net
"Smear" or broad bandHeterogeneous PEGylation (mixture of species with different numbers of PEG chains). nih.gov
Absence of original protein bandComplete or near-complete conjugation.

Mechanistic and Theoretical Considerations in Conjugate Design

Impact of PEG Chain Length and Polydispersity on Conjugation Efficiency

The length of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant in the efficacy of bioconjugation. nih.govrsc.orgdovepress.comnih.govmedcraveonline.com The "5" in Azido-PEG5-succinimidyl carbonate denotes a discrete chain of five ethylene (B1197577) glycol units. This specific length imparts a balance of hydrophilicity and spatial extension. Longer PEG chains can enhance the solubility of the resulting conjugate and provide a greater hydrodynamic radius, which can be beneficial for applications such as extending the in vivo circulation time of therapeutic proteins by reducing renal clearance. broadpharm.combroadpharm.com However, an excessively long PEG chain can also introduce significant steric hindrance, which may impede the initial conjugation reaction by limiting the accessibility of the reactive succinimidyl carbonate group to the target amine on the biomolecule. nih.govresearchgate.net Conversely, shorter PEG chains may not provide sufficient spacing to overcome steric challenges on the biomolecule's surface or achieve the desired physicochemical modifications. youtube.com

Polydispersity, or the distribution of different PEG chain lengths within a reagent sample, presents another significant challenge. broadpharm.comnih.govbiochempeg.com While this compound is a monodisperse linker, meaning it has a precisely defined molecular weight and structure, many PEGylation reagents are polydisperse. broadpharm.comchempep.com The use of polydisperse PEGs can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains of different lengths attached. nih.gov This heterogeneity complicates characterization, can lead to batch-to-batch variability, and may result in a final product with inconsistent biological activity and pharmacokinetic profiles. nih.gov Studies have shown that monodisperse PEG linkers, like this compound, result in more uniform conjugation products, which in turn leads to more predictable and reproducible performance. nih.gov For instance, nanoparticles functionalized with monodisperse PEGs exhibit lower protein adsorption compared to those with polydisperse PEGs. nih.gov

Table 1: Impact of PEG Chain Characteristics on Conjugation

PEG CharacteristicImpact on Conjugation Efficiency and Product Quality
Chain Length Longer chains can increase steric hindrance, potentially lowering reaction rates, but can also improve the solubility and in vivo half-life of the conjugate. rsc.orgdovepress.comnih.govmedcraveonline.combroadpharm.comnih.govresearchgate.net
Polydispersity Leads to heterogeneous products with variable properties, complicating analysis and potentially affecting biological performance. broadpharm.comnih.govbiochempeg.comnih.gov
Monodispersity Results in uniform conjugates with consistent and predictable properties, which is a key advantage of this compound. broadpharm.comchempep.comnih.gov

Steric Hindrance and Accessibility of Reactive Sites in Biomolecules

Steric hindrance is a major factor that influences the outcome of a conjugation reaction with this compound. The succinimidyl carbonate group reacts primarily with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. thermofisher.com The accessibility of these amine groups on the three-dimensional structure of a biomolecule is highly variable. nih.gov Amino groups located in sterically hindered regions, such as within protein folds or near other bulky residues, will be less available for conjugation. nih.gov

The PEG chain of the linker itself contributes to steric shielding. nih.govnih.gov Once a PEG linker is attached to a biomolecule, the flexible chain can create a "shield" that may prevent further conjugation at nearby sites or interfere with the biomolecule's interaction with its target. nih.govnih.gov This "self-inflicted" steric hindrance can be advantageous in controlling the degree of PEGylation, but it can also lead to a reduction in the biological activity of the conjugated molecule if the PEG chain obstructs a critical binding or active site. nih.govnih.gov The length and architecture (linear vs. branched) of the PEG chain are key modulators of this steric effect. uky.edu For example, studies on folate-conjugated liposomes have shown that increasing the PEG linker length can enhance tumor targeting in vivo, likely by extending the folate targeting moiety away from the liposome (B1194612) surface and overcoming steric barriers. dovepress.comnih.gov

Influence of Solvent Systems and Temperature on Reaction Kinetics

The kinetics of the reaction between this compound and a biomolecule are highly dependent on the solvent system and temperature. The succinimidyl carbonate group is susceptible to hydrolysis, a competing reaction that can significantly reduce conjugation efficiency. thermofisher.comnih.govnih.gov

pH: The pH of the reaction buffer is a critical parameter. The reaction with primary amines is most efficient in the pH range of 7.2 to 9.0. thermofisher.comlumiprobe.com At a pH below this range, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction rate. lumiprobe.com Conversely, at a pH above 9.0, the rate of hydrolysis of the succinimidyl carbonate ester increases dramatically, leading to the formation of an inactive carboxylate and N-hydroxysuccinimide, thus reducing the yield of the desired conjugate. thermofisher.comlumiprobe.com The optimal pH for a specific conjugation may need to be empirically determined, but a common starting point is a bicarbonate or borate (B1201080) buffer at a pH of around 8.3-8.5. lumiprobe.comsigmaaldrich.com

Solvent: While aqueous buffers are typically used for bioconjugation to maintain the native conformation of the biomolecule, this compound, like many NHS esters, may have limited solubility in purely aqueous solutions. thermofisher.comlumiprobe.com To address this, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to first dissolve the linker before adding it to the aqueous solution of the biomolecule. thermofisher.comlumiprobe.com It is crucial to use high-purity solvents, as impurities can lead to side reactions. lumiprobe.com The final concentration of the organic solvent should be kept to a minimum (typically 1-10%) to avoid denaturation of the protein. thermofisher.com

Temperature: The reaction is also temperature-dependent. Reactions are often carried out at room temperature (around 25°C) or at 4°C. thermofisher.com Lowering the temperature can help to slow down the rate of hydrolysis of the succinimidyl carbonate group, which can be particularly beneficial for long reaction times or when working with sensitive biomolecules. thermofisher.com However, lower temperatures will also decrease the rate of the desired aminolysis reaction, necessitating longer incubation times.

Table 2: Influence of Reaction Conditions on NHS Ester Conjugation

ParameterEffect on Reaction Kinetics
pH Optimal range is typically 7.2-9.0 for efficient reaction with primary amines. Higher pH increases the rate of hydrolysis. thermofisher.comlumiprobe.com
Solvent Organic co-solvents like DMSO or DMF can be used to dissolve the linker, but their concentration should be minimized to prevent protein denaturation. thermofisher.comlumiprobe.com
Temperature Lower temperatures (e.g., 4°C) can reduce the rate of hydrolysis but also slow down the desired conjugation reaction. thermofisher.com

Strategies for Mitigating Side Reactions and Homodimerization

While the succinimidyl carbonate group of this compound primarily targets primary amines, side reactions with other nucleophilic amino acid residues can occur, leading to a heterogeneous product. nih.govstackexchange.com These side reactions are often pH-dependent and can include acylation of the hydroxyl groups of tyrosine, serine, and threonine, as well as reactions with the sulfhydryl group of cysteine and the guanidinium (B1211019) group of arginine. nih.govstackexchange.com To minimize these side reactions, it is important to carefully control the reaction pH and the molar ratio of the linker to the biomolecule. Using a modest excess of the linker can help to drive the reaction towards the more reactive primary amines.

Homodimerization, where two biomolecules are cross-linked by a bifunctional linker, is a potential side reaction if the linker possesses two reactive groups. However, this compound is a heterobifunctional linker, with a succinimidyl carbonate group at one end and an azide (B81097) group at the other. The azide group is stable under the conditions used for the succinimidyl carbonate-amine reaction and requires a specific catalyst (e.g., copper(I) for CuAAC) or a strained alkyne (for SPAAC) to react. nih.gov This orthogonality of the reactive groups inherently prevents homodimerization during the initial conjugation step.

Strategies to further enhance the selectivity of the conjugation include:

pH Optimization: Carefully controlling the pH can help to favor the reaction with the more nucleophilic primary amines over other residues. nih.gov

Site-Directed Mutagenesis: If a specific conjugation site is desired, genetic engineering can be used to introduce a uniquely reactive amino acid, such as a cysteine residue for thiol-specific chemistry, or to remove reactive lysines from regions where conjugation is undesirable.

Protecting Groups: Temporarily blocking certain reactive groups on the biomolecule with protecting groups can direct the conjugation to a specific site.

Computational Modeling Approaches for Predicting Reactivity and Conformation

In recent years, computational modeling has emerged as a powerful tool to predict and understand the intricacies of bioconjugation. researchgate.netmdpi.comnih.govnih.govspringernature.com These in silico approaches can provide valuable insights into the reactivity of specific sites on a biomolecule and the conformational dynamics of the resulting conjugate, thereby guiding the rational design of experiments.

Predicting Reactivity: Computational methods can be used to predict the accessibility and reactivity of amine groups on the surface of a protein. nih.gov By analyzing the three-dimensional structure of a protein, it is possible to identify which lysine residues are most likely to be exposed to the solvent and, therefore, available for conjugation. Software tools can calculate parameters such as solvent accessible surface area (SASA) and pKa values of individual residues to rank their potential reactivity.

By integrating these computational approaches into the design phase, researchers can make more informed decisions about conjugation strategies, potentially reducing the need for extensive experimental optimization and leading to the development of more effective and well-defined bioconjugates.

Challenges and Future Research Directions

Development of Next-Generation Bioorthogonal Linkers with Enhanced Reactivity and Specificity

The azide (B81097) moiety on Azido-PEG5-succinimidyl carbonate participates in bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comaxispharm.com While effective, the field is continuously seeking to improve these reactions. A key challenge is enhancing reaction kinetics and specificity. Future research aims to develop next-generation linkers where the azide or alkyne partner is modified to accelerate reaction rates under physiological conditions, reducing incubation times and required concentrations.

Furthermore, enhancing specificity is crucial to avoid off-target reactions, particularly in complex biological environments. While SPAAC eliminates the need for cytotoxic copper catalysts used in CuAAC, the development of novel azide-reactive partners with even greater stability and orthogonality is an active area of research. The goal is to create linkers that react exclusively with their intended target, even in the presence of numerous other biological functional groups, thereby improving the homogeneity and function of the final conjugate.

Integration into Automated Synthesis Platforms for High-Throughput Conjugation

The increasing demand for large libraries of bioconjugates for drug discovery and proteomics necessitates the integration of linkers like this compound into automated synthesis platforms. researchgate.net High-throughput synthesis and screening allow for the rapid generation and testing of numerous molecules, such as antibody-drug conjugates (ADCs) or PROTACs. medchemexpress.comnih.gov

Future work will focus on optimizing reaction conditions for this compound to be compatible with robotic liquid handlers and flow chemistry systems. nih.gov This includes ensuring its stability in solvents commonly used in these platforms and developing protocols for efficient, automated purification of the resulting conjugates. The development of pre-packaged reagent kits and standardized protocols will facilitate the seamless adoption of this linker in high-throughput workflows, accelerating the discovery of new therapeutic agents and research tools. researchgate.netnih.gov

Advancements in Site-Specific Conjugation Methodologies

A significant challenge in bioconjugation is achieving site-specificity to ensure the production of homogeneous conjugates with preserved biological activity. nih.gov Traditional methods targeting primary amines (like lysine (B10760008) residues) with the succinimidyl carbonate end of the linker can result in a heterogeneous mixture of products, as proteins typically have multiple accessible amines. nih.gov

Future advancements will leverage this compound in more sophisticated site-specific conjugation strategies. These methods include:

Enzymatic Modification : Using enzymes like transglutaminase to introduce an azide handle at a specific location on a protein, which can then be conjugated using an alkyne-modified partner. nih.gov

Genetically Encoded Unnatural Amino Acids : Incorporating unnatural amino acids containing azide or alkyne groups (e.g., p-azidophenylalanine) at specific sites in a protein's sequence during expression. nih.govresearchgate.net This allows the succinimidyl carbonate end of the linker to precisely attach a payload to the engineered site.

These advanced methodologies prevent the aggregation and loss of function often seen with non-specific conjugation techniques, leading to more reliable and effective bioconjugates. nih.gov

Conjugation StrategyDescriptionKey Advantage
Traditional Amine Coupling The succinimidyl carbonate group reacts with naturally occurring lysine residues on a protein.Simple, no protein engineering required.
Enzymatic Labeling Enzymes are used to attach a reactive handle (e.g., an azide) to a specific site on the biomolecule. nih.govHigh specificity and control over conjugation site.
Unnatural Amino Acid Incorporation An amino acid with a bioorthogonal group (e.g., azide) is incorporated into the protein sequence at a desired location. nih.govresearchgate.netPrecise, single-site modification is possible.

Exploration in Novel Materials and Therapeutic Modalities

The unique properties of this compound make it an ideal candidate for pioneering applications in materials science and next-generation therapeutics. The polyethylene (B3416737) glycol (PEG5) spacer enhances water solubility and provides flexibility, which is advantageous in various settings. axispharm.com

Current and future areas of exploration include:

PROTACs : The linker is used to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, creating Proteolysis Targeting Chimeras (PROTACs) that induce selective protein degradation. medchemexpress.com

Drug Delivery : The linker's ability to conjugate molecules to antibodies or nanoparticles facilitates the development of targeted drug delivery systems. axispharm.comnih.gov

Biomaterials : Its heterobifunctional nature allows for the surface modification of materials, enabling the attachment of biomolecules to create biocompatible coatings, biosensors, or functionalized scaffolds for tissue engineering. axispharm.com

Virus-Based Nanoparticles (VNPs) : Site-specific conjugation using azide-alkyne chemistry allows for the functionalization of VNPs with antibodies or other targeting moieties for applications in imaging and therapy. nih.gov

Application AreaRole of this compoundPotential Impact
PROTACs Serves as the flexible PEG-based linker connecting the two active ligands. medchemexpress.comDevelopment of new therapies that degrade disease-causing proteins.
Targeted Drug Delivery Connects therapeutic payloads to targeting molecules like antibodies. axispharm.comIncreased drug efficacy and reduced off-target side effects.
Biomaterials Science Modifies surfaces to attach proteins or peptides, enhancing biocompatibility. axispharm.comCreation of advanced medical devices and tissue engineering constructs.
Nanoparticle Functionalization Enables the attachment of targeting ligands to nanoparticles for specific cell targeting. nih.govImproved diagnostic imaging and targeted nanomedicines.

Addressing Scalability and Purity for Research Translation

For any chemical tool to move from basic research to clinical or commercial application, challenges related to scalability and purity must be addressed. The synthesis of this compound must be scalable to produce gram-level quantities or more, without compromising the high purity (often >95-98%) required for reproducible results. axispharm.combroadpharm.com

Future research in this area will focus on developing more efficient and cost-effective synthetic routes. This includes minimizing the number of purification steps and optimizing reaction yields. Furthermore, establishing robust quality control (QC) protocols is essential to ensure batch-to-batch consistency. The availability of Good Manufacturing Practice (GMP)-grade material, which some suppliers offer on inquiry, will be critical for translating research findings into therapeutic products. broadpharm.com Addressing these manufacturing challenges is key to making this compound and the technologies it enables more accessible and viable for widespread use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Azido-PEG5-succinimidyl carbonate?

  • Methodology : Synthesis typically involves functionalizing PEG5 with an azide group and activating the terminal hydroxyl group with succinimidyl carbonate. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., δ 3.6 ppm for PEG backbone protons, δ 3.3 ppm for azide-terminated methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for bioconjugation) .
  • Mass Spectrometry (MS) : Verify molecular weight (theoretical MW: 448.4 g/mol) .

Q. How should this compound be stored to ensure stability?

  • Storage Protocol :

  • Short-term : Store at 0–4°C in desiccated, light-protected vials to prevent hydrolysis of the succinimidyl carbonate group .
  • Long-term : Aliquot and freeze at -20°C; avoid repeated freeze-thaw cycles to minimize degradation .

Q. What are the primary applications of this compound in bioconjugation?

  • Applications :

  • Click Chemistry : Reacts with alkynes (e.g., DBCO, BCN) via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for stable triazole linkages .
  • Protein Labeling : Succinimidyl carbonate reacts with primary amines (e.g., lysine residues) to form stable carbamate bonds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in protein-PEGylation?

  • Experimental Design :

  • pH Optimization : Conduct reactions in PBS (pH 7.4–8.5) to balance amine reactivity and succinimidyl carbonate hydrolysis .
  • Molar Ratio Screening : Test 1:1 to 1:10 (protein:PEG) ratios; monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .
  • Kinetic Analysis : Use stopped-flow spectroscopy to track reaction progress under varying temperatures (4–25°C) .

Q. How do conflicting solubility data for this compound impact experimental outcomes?

  • Data Contradiction Analysis :

  • Evidence : Some sources report solubility in aqueous buffers , while others recommend organic solvents (e.g., DMSO, DMF) for initial dissolution .
  • Resolution : Pre-dissolve in anhydrous DMSO (10% v/v) before adding to aqueous systems to avoid precipitation . Validate solubility via dynamic light scattering (DLS) .

Q. What strategies mitigate non-specific binding during this compound-mediated surface functionalization?

  • Troubleshooting :

  • Surface Blocking : Pre-treat substrates (e.g., gold nanoparticles, silica) with BSA or PEG-SH to passivate reactive sites .
  • Click Chemistry Quenching : Add excess azide-free PEG reagents post-conjugation to cap unreacted alkynes .

Q. How can researchers validate the absence of hydrolyzed byproducts in this compound batches?

  • Quality Control :

  • FT-IR Spectroscopy : Detect hydrolyzed carboxylic acid groups (peak ~1700 cm⁻¹) .
  • Reverse-Phase HPLC : Compare retention times against hydrolyzed reference standards (e.g., Azido-PEG5-CH2CO2H) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.